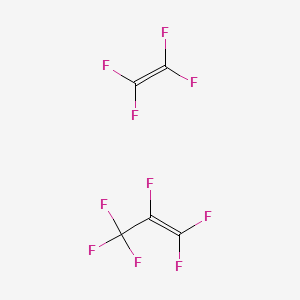

Hfp tfe

概要

説明

Hexafluoropropylene (HFP) and Tetrafluoroethylene (TFE) are the most common monomers for the synthesis of fluoropolymers at an industrial scale . These fluoropolymers are high-tech materials with extraordinary properties such as non-flammability, chemical stability, high dielectric strength, and operating temperatures up to 280 °C .

Synthesis Analysis

TFE is produced via multistep pyrolysis of chlorodifluoromethane (R22), resulting in a high energy demand and high amounts of waste acids, mainly HCl and HF . A study has shown that high conversion rates of CHF3, which is used as a surrogate of partly fluorinated ECF streams, and high yields of fluoromonomers could be achieved in a microreactor .

Molecular Structure Analysis

The molecular structure of TFE/HFP copolymers and TFE/HFP/per-fluoro(alkyl vinyl ether) (TFE/HFP/PAVE) terpolymers, also known as FEP polymers, has been reviewed . The critical molecular weight for the onset of entanglements, Mc, the zero-shear viscosity versus molecular weight relationship, dependence of rheology on thermal history, and aspects of shear-induced crystallization are presented .

Chemical Reactions Analysis

TFE is manufactured from chloroform. Chloroform is fluorinated by reaction with hydrogen fluoride to produce chlorodifluoromethane (R-22). Pyrolysis of chlorodifluoromethane (at 550–750 °C) yields TFE, with difluorocarbene as an intermediate .

Physical And Chemical Properties Analysis

Fluoropolymers are unique materials bearing exceptional properties as high thermal, chemical, aging, UV and weather resistance, high repellency towards oils, solvents, water and soil, low refractive index/flammability/dielectric constants as well as a high protection from oxidative and hydrolytic degradation .

作用機序

The poly (VDF- co -HFP) copolymer undergoes the dehydrofluorination reaction mainly via the Zaitsev rule and via the Hofmann rule to a lesser extent . A novel high-performance hydroxyl-terminated liquid fluoroelastomer (t-HTLF) with a high fluorine content, temperature resistance, and curing efficiency was synthesized from a terpolymer of vinylidene fluoride (VDF), TFE, and HFP .

Safety and Hazards

将来の方向性

A new chlorine-free process for producing TFE and HFP in a microreactor is presented, starting from partially fluorinated alkanes obtained from electrochemical fluorination (ECF). The energy saving and the environmental impact are shown by a life cycle assessment (LCA). The LCA confirms that the developed process has economical as well as ecological benefits, and is thus an interesting option for future industrial production of fluoroalkenes .

特性

CAS番号 |

25067-11-2 |

|---|---|

分子式 |

C5F10 |

分子量 |

250.04 g/mol |

IUPAC名 |

1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |

InChI |

InChI=1S/C3F6.C2F4/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6 |

InChIキー |

PEVRKKOYEFPFMN-UHFFFAOYSA-N |

正規SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |

関連するCAS |

25067-11-2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene, 7-bromo-5-(trifluoromethyl)-](/img/structure/B8331836.png)

![2-[(3-Methoxyphenyl)hydrazono]malononitrile](/img/structure/B8331918.png)